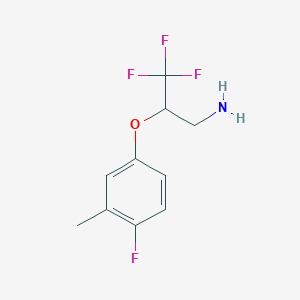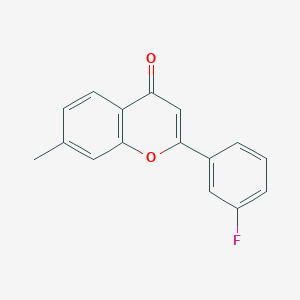
2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chromen-4-one core structure with a 3-fluorophenyl group at the 2-position and a methyl group at the 7-position. Flavonoids are widely studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one typically involves the use of various organic reactions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired flavonoid structure. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, followed by heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Fluorophenyl)-4H-chromen-4-one: Lacks the methyl group at the 7-position.
7-Methyl-4H-chromen-4-one: Lacks the fluorophenyl group at the 2-position.
2-Phenyl-7-methyl-4H-chromen-4-one: Lacks the fluorine atom on the phenyl group.
Uniqueness
2-(3-Fluorophenyl)-7-methyl-4H-chromen-4-one is unique due to the presence of both the 3-fluorophenyl group and the 7-methyl group, which may contribute to its distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its therapeutic potential.
Propriétés
Formule moléculaire |
C16H11FO2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO2/c1-10-5-6-13-14(18)9-15(19-16(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3 |
Clé InChI |
MROIBHULTUGBPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


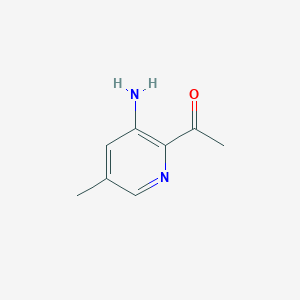




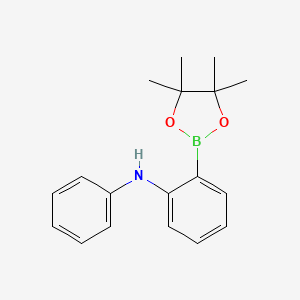

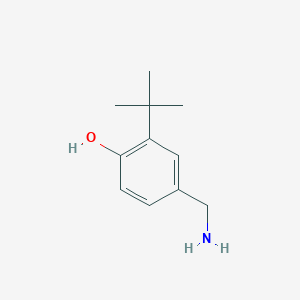


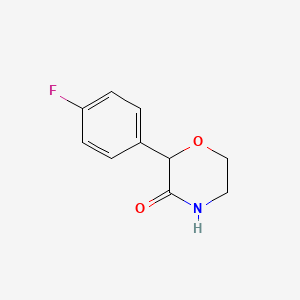
![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)

